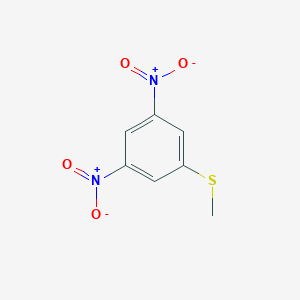![molecular formula C25H20N4O3S B289983 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B289983.png)
8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one, also known as AMPT, is a chemical compound that has gained attention in recent years due to its potential application in scientific research. This molecule is a pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one derivative, and has been shown to have unique biochemical and physiological effects.
Mecanismo De Acción
8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one inhibits the activity of tryptophan hydroxylase by binding to the active site of the enzyme. This binding prevents the enzyme from converting tryptophan to 5-hydroxytryptophan, the precursor to serotonin. As a result, serotonin levels in the brain are reduced.
Biochemical and Physiological Effects:
8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one has been shown to have unique biochemical and physiological effects. By reducing serotonin levels in the brain, it has been used to investigate the role of serotonin in various physiological and behavioral processes, such as mood regulation, appetite, and sleep. Additionally, 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one has been shown to have anxiogenic effects, meaning that it can induce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one in lab experiments is its specificity for tryptophan hydroxylase. This allows researchers to selectively manipulate serotonin levels in the brain without affecting other neurotransmitters. However, one limitation of using 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one is that it is not selective for the two isoforms of tryptophan hydroxylase, meaning that it inhibits both isoforms equally. Additionally, the effects of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one on serotonin levels can be variable, depending on factors such as dose and timing of administration.
Direcciones Futuras
There are several future directions for research involving 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one. One area of interest is the role of serotonin in the regulation of appetite and metabolism, and how 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one can be used to investigate this relationship. Another area of interest is the use of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one as a potential treatment for anxiety disorders, based on its anxiogenic effects. Additionally, further research is needed to fully understand the mechanism of action of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one and its effects on serotonin levels in the brain.
Métodos De Síntesis
The synthesis of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one involves several steps. The starting material for the synthesis is 2-aminopyridine, which is reacted with 4-methylbenzoyl chloride to form the corresponding amide. This amide is then reacted with 4-methoxybenzaldehyde to form the corresponding imine. The resulting imine is then reduced with sodium borohydride to form the corresponding amine. This amine is then condensed with 4-methylacetophenone in the presence of acetic anhydride to form 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one.
Aplicaciones Científicas De Investigación
8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one has been shown to have potential applications in scientific research. It has been found to inhibit the activity of tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin, a neurotransmitter that plays a role in mood regulation. This inhibition has been shown to decrease serotonin levels in the brain, and has been used as a research tool to investigate the role of serotonin in various physiological and behavioral processes.
Propiedades
Fórmula molecular |
C25H20N4O3S |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
12-acetyl-13-(4-methoxyphenyl)-11-methyl-5-(4-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C25H20N4O3S/c1-13-5-9-17(10-6-13)29-25(31)23-22(27-28-29)21-20(16-7-11-18(32-4)12-8-16)19(15(3)30)14(2)26-24(21)33-23/h5-12H,1-4H3 |
Clave InChI |
KUEXSLHIHIPCNL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=C(C(=C(N=C4S3)C)C(=O)C)C5=CC=C(C=C5)OC)N=N2 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=C(C(=C(N=C4S3)C)C(=O)C)C5=CC=C(C=C5)OC)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine](/img/structure/B289903.png)
![Dimethyl 2-{[5-(acetylamino)-2-aminophenyl]sulfanyl}-3-methylsuccinate](/img/structure/B289905.png)




![4-Phenyl-9H-indeno[1,2-d]pyridazine-1(2H),9-dione](/img/structure/B289912.png)
![1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone](/img/structure/B289914.png)
![1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289915.png)
![1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289916.png)
![11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one](/img/structure/B289918.png)
![3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one](/img/structure/B289919.png)
![1-[7-(4-Methoxyphenyl)-9-methylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289920.png)
![9-Phenyl-4-oxo-7-methyl-3,4-dihydrospiro[pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2(1H),1'-cyclopentane]-8-carboxylic acid ethyl ester](/img/structure/B289922.png)